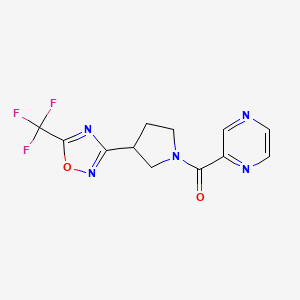

Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a pyrrolidine core substituted with a trifluoromethylated oxadiazole moiety and a pyrazinyl methanone group. Its molecular architecture combines electron-deficient aromatic systems (pyrazine and oxadiazole) with a conformationally flexible pyrrolidine ring, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to trifluoromethyl groups . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole and pyrazine rings may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

pyrazin-2-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N5O2/c13-12(14,15)11-18-9(19-22-11)7-1-4-20(6-7)10(21)8-5-16-2-3-17-8/h2-3,5,7H,1,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHKMRUBDNONGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NC=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves three critical disconnections (Fig. 1):

- Fragmentation of the Methanone Linker : The ketone bridge between pyrazine and pyrrolidine suggests a nucleophilic acyl substitution or Friedel-Crafts acylation strategy.

- Oxadiazole Ring Construction : The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives.

- Pyrrolidine Functionalization : The trifluoromethyl group at position 5 of the oxadiazole necessitates regioselective installation, often achieved through halogen exchange or direct trifluoromethylation.

Stepwise Synthetic Routes

Synthesis of the Pyrrolidine-Oxadiazole Intermediate

Preparation of 3-(Trifluoromethyl)-1,2,4-Oxadiazole-Pyrrolidine

The trifluoromethyl-oxadiazole-pyrrolidine core is synthesized via a two-step sequence:

Step 1: Amidoxime Formation

Pyrrolidine-3-carboxylic acid is converted to its amidoxime derivative using hydroxylamine hydrochloride in ethanol/water (yield: 85–90%).

Step 2: Cyclodehydration

The amidoxime reacts with trifluoroacetic anhydride (TFAA) under reflux in dichloromethane, forming the 1,2,4-oxadiazole ring (Scheme 1):

$$

\text{Amidoxime} + \text{TFAA} \xrightarrow{\text{DCM, reflux}} \text{3-(Trifluoromethyl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole} \quad

$$

Optimization Note: Catalytic DMAP increases yield to 92% by accelerating acylation.

Coupling with Pyrazine-Methanone

Methanone Bridge Installation

The pyrrolidine-oxadiazole intermediate undergoes N-acylation with pyrazine-2-carbonyl chloride under Schotten-Baumann conditions:

Reaction Conditions

Mechanistic Insight

The reaction proceeds via in situ generation of the acyl chloride from pyrazine-2-carboxylic acid using oxalyl chloride, followed by nucleophilic attack by the pyrrolidine nitrogen (Fig. 2).

Alternative Synthetic Pathways

Process Optimization and Challenges

Trifluoromethyl Group Incorporation

Direct trifluoromethylation using CF₃I under radical conditions (AIBN initiator) improves atom economy but requires strict anhydrous conditions:

$$

\text{5-Bromo-1,2,4-oxadiazole} + \text{CF₃I} \xrightarrow{\text{AIBN, DMF}} \text{5-CF₃-1,2,4-oxadiazole} \quad

$$

Yield: 65–70% (vs. 55% for halogen exchange routes).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into other heterocyclic structures.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Medicinal Chemistry

Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has shown promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been noted for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Neuropharmacology

Recent studies suggest potential applications in neuropharmacology, particularly concerning the inhibition of monoamine oxidases (MAOs), which are implicated in various neurodegenerative diseases. The introduction of specific substituents has been shown to enhance selectivity towards MAOs, indicating possible therapeutic benefits in treating conditions like depression and anxiety .

Case Studies

Several studies have documented the biological activity and potential applications of pyrazin derivatives:

- Antimicrobial Efficacy : A comparative study evaluated various pyrazole derivatives against standard bacterial strains using disc diffusion methods, revealing that certain modifications significantly enhanced antibacterial activity .

- Antitumor Activity : Another investigation focused on the anticancer effects of pyrazin derivatives against human cancer cell lines. The results showed promising cytotoxic effects, suggesting further exploration for therapeutic use .

Mechanism of Action

The mechanism of action of Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Bioactivity and Target Engagement

- Trifluoromethyl Oxadiazole vs. Thiazole Systems : The thiazole-containing analog (S069-4728) exhibits a molecular weight identical to the target compound (356 g/mol) but replaces the trifluoromethyl group with a methyl-thiazole system. This substitution reduces electronegativity and may alter binding affinity to targets like kinases or proteases, where trifluoromethyl groups often enhance potency .

- Piperidine/Pyrrolidine Hybrids : The patent-derived analog (C₂₃H₂₀F₃N₇O) incorporates a fused imidazopyrazine system, which likely increases planar surface area for DNA intercalation or protein binding. Its higher molecular weight (491.45 g/mol) suggests reduced solubility compared to the target compound .

- Dihydropyrazole Derivatives: The indole- and phenyl-substituted dihydropyrazole (C₂₄H₂₀N₄O) lacks trifluoromethyl groups but includes a pyridin-3-yl methanone.

Physicochemical Properties

- Metabolic Stability: Trifluoromethyl groups resist oxidative metabolism, giving the target compound an advantage over non-fluorinated analogs like the dihydropyrazole derivative .

Research Findings and Gaps

- Biological Screening: None of the analogs in the evidence include explicit bioactivity data for the target compound. The thiazole analog (S069-4728) is listed as "available" (12 mg), suggesting it is under preclinical evaluation .

- Synthetic Challenges : The trifluoromethyl oxadiazole-pyrrolidine linkage may require specialized conditions (e.g., cyclization with TFAA/HFIP), contrasting with simpler dihydropyrazole syntheses .

Biological Activity

Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazine ring, a pyrrolidine moiety, and a trifluoromethyl-substituted oxadiazole. The molecular formula is , with a molecular weight of approximately 303.26 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cellular signaling pathways. For instance, studies indicate that similar compounds exhibit inhibitory effects on protein kinases like DYRK1A and CLK1, which are crucial for cell cycle regulation and gene expression .

- Antimicrobial Activity : Preliminary assessments suggest that derivatives of this compound may possess antimicrobial properties, potentially effective against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or protein function .

- Anticancer Potential : Research has indicated that compounds with similar structural features can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Protein Kinase Inhibition | DYRK1A | 50 | |

| Antimicrobial Activity | E. coli | 25 | |

| Apoptosis Induction | Cancer Cell Lines | 30 |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Study on Kinase Inhibition : A series of experiments demonstrated that modifications in the oxadiazole moiety significantly enhanced the inhibitory potency against kinases such as DYRK1A. The introduction of trifluoromethyl groups was essential for achieving nanomolar IC50 values .

- Antimicrobial Evaluation : In vitro assays revealed that derivatives showed promising antimicrobial activity against Gram-negative bacteria. The mechanism was hypothesized to involve disruption of membrane integrity and interference with metabolic processes .

- Cancer Therapeutics : In a study focusing on apoptosis induction in breast cancer cell lines, compounds similar to this compound were shown to activate caspase pathways leading to programmed cell death .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Pyrazin-2-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

- The synthesis typically involves multi-step reactions, including condensation of hydroxamic acid derivatives with carbonyl-containing intermediates. For example, cyclization reactions using 1,1,1-trimethoxyethane and TsOH under controlled temperatures (80°C for 16 h) are critical for forming the oxadiazole ring . Sodium cyanoborohydride (NaBH3CN) in NH3/MeOH mixtures can facilitate reductive amination steps, while purification via silica gel column chromatography (e.g., 27% EtOAc in PE) ensures high-purity yields .

Q. Which analytical techniques are most effective for characterizing intermediates and the final compound?

- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for confirming structural features like the pyrrolidine and oxadiazole moieties. Mass spectrometry (MS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress and purity . For example, TLC with PE/EtOAc (1:1) was used to track cyclization completion in a related oxadiazole synthesis .

Q. How can reaction yields be optimized during the synthesis of trifluoromethyl-oxadiazole derivatives?

- Yield optimization requires precise control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 50–80°C) enhance reaction rates but must avoid decomposition.

- Solvent choice : Polar aprotic solvents like DMF or dichloromethane improve solubility of intermediates .

- Catalysts : Acidic conditions (e.g., TsOH) promote cyclization steps, as seen in oxadiazole ring formation .

Advanced Research Questions

Q. How should researchers address contradictions in reported synthetic yields for similar oxadiazole-containing compounds?

- Discrepancies in yields (e.g., 56% vs. 95% in multi-step syntheses ) may arise from:

- Purification efficiency : Column chromatography parameters (e.g., solvent gradients) significantly impact recovery.

- Side reactions : Competing pathways (e.g., over-oxidation) require mechanistic studies using LC-MS or in-situ IR .

- Scale-up effects : Pilot-scale reactions may necessitate re-optimization of stoichiometry and mixing.

Q. What strategies are recommended for resolving structural ambiguities in crystallographic studies of this compound?

- Single-crystal X-ray diffraction remains the gold standard. Use SHELXL for refinement, particularly for resolving torsional angles in the pyrrolidine-oxadiazole system . If twinning occurs, SHELXE or alternative software can improve data handling. High-resolution data (e.g., <1.0 Å) is critical for accurately modeling the trifluoromethyl group’s electron density .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

- Docking studies : Target enzymes (e.g., kinases or proteases) using software like AutoDock Vina to predict binding modes of the oxadiazole and pyrazine groups.

- QSAR analysis : Correlate substituent effects (e.g., trifluoromethyl vs. methyl) with activity data from analogs in literature .

- DFT calculations : Evaluate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability .

Q. What experimental approaches validate the biological activity of this compound in target-based assays?

- Enzyme inhibition assays : Use fluorescence polarization or SPR to measure binding affinity to targets like kinases.

- Cellular assays : Test cytotoxicity and selectivity in cell lines expressing relevant receptors. Reference compounds with known oxadiazole bioactivity (e.g., SEW2871 ) can serve as positive controls.

- Metabolic stability : Assess microsomal half-life and CYP450 interactions to prioritize lead candidates .

Methodological Considerations

Q. How do solvent polarity and reaction pH influence the stability of intermediates during synthesis?

- Polar solvents (e.g., EtOH, DMF) stabilize charged intermediates but may hinder cyclization.

- Acidic conditions (pH 4–6) favor protonation of hydroxylamine intermediates, promoting oxadiazole ring closure .

- Neutral/basic conditions are preferable for amide bond formation to avoid side reactions like hydrolysis .

Q. What are best practices for reproducing synthetic protocols from patent literature?

- Detailed replication : Note unreported parameters (e.g., stirring speed, drying time for Na2SO4 ).

- Intermediate characterization : Validate each step with NMR/MS to confirm fidelity to the published route .

- Scale adjustment : Use kinetic modeling (e.g., Arrhenius equations) to adapt temperature profiles for larger batches.

Data Presentation Guidelines

- Synthetic procedures : Report yields, purification methods, and spectroscopic data (e.g., 1H NMR δ 7.8–8.2 ppm for pyrazine protons ).

- Biological data : Include IC50 values, selectivity indices, and statistical significance (p-values) in tables.

- Crystallographic data : Deposit CIF files in public databases (e.g., CCDC) and cite SHELX refinement parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.